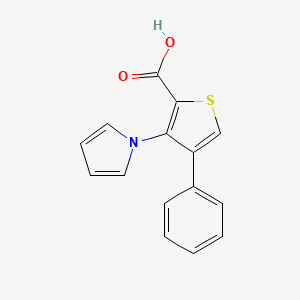
Ethyl 2,4-dibromopyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dibromopyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H6Br2N2O2 and a molecular weight of 309.94 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine atoms at the 2 and 4 positions of the pyrimidine ring, along with an ethyl ester group at the 5 position, makes this compound unique and valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dibromopyrimidine-5-carboxylate typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,4-dibromopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding pyrimidine derivatives with fewer bromine atoms.
Oxidation: Although less common, oxidation reactions can modify the ester group or the pyrimidine ring itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Reactions: Formation of substituted pyrimidine derivatives with various functional groups.
Reduction Reactions: Formation of partially or fully de-brominated pyrimidine derivatives.
Oxidation Reactions: Formation of oxidized pyrimidine derivatives with modified ester groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dibromopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of ethyl 2,4-dibromopyrimidine-5-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms at the 2 and 4 positions are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological and chemical properties. The ester group at the 5 position also plays a role in the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,4-dibromopyrimidine-5-carboxylate can be compared with other brominated pyrimidine derivatives, such as:
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Ethyl 2,4-difluoropyrimidine-5-carboxylate: Fluorine atoms provide different electronic properties and reactivity compared to bromine.
Ethyl 2,4-diiodopyrimidine-5-carboxylate:
Uniqueness: The presence of bromine atoms in this compound provides a unique combination of reactivity and stability, making it a valuable compound in various chemical and biological applications. Its ability to undergo selective nucleophilic substitution reactions distinguishes it from other halogenated pyrimidine derivatives .
Eigenschaften
IUPAC Name |
ethyl 2,4-dibromopyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYQYSSANFSKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
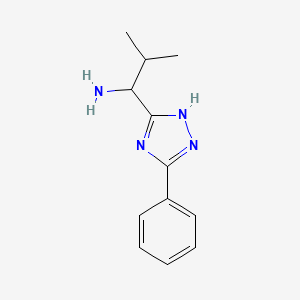
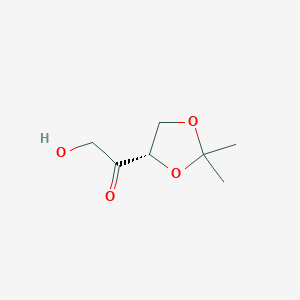
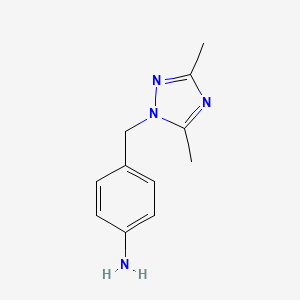
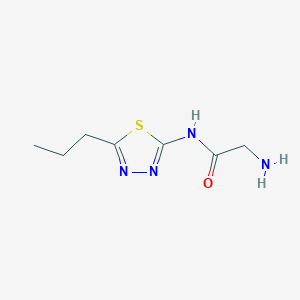
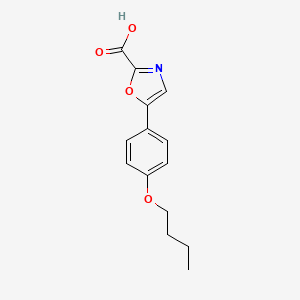


![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
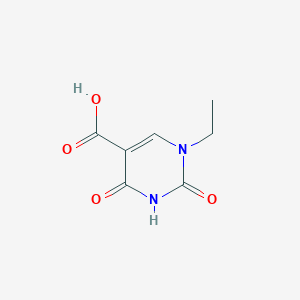
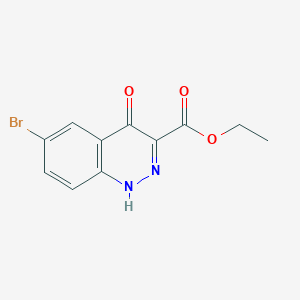
![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)

